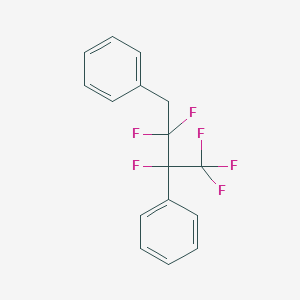
1,1'-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene is a fluorinated organic compound characterized by the presence of a hexafluorobutane moiety linked to two benzene rings
准备方法
The synthesis of 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and hexafluorobutane precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or nickel complexes.
Synthetic Routes: One common synthetic route involves the coupling of benzene derivatives with hexafluorobutane precursors under controlled conditions. This may involve reactions such as Friedel-Crafts alkylation or cross-coupling reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe or tool in biochemical assays.
Medicine: In the field of medicine, the compound is investigated for its potential therapeutic applications. Its fluorinated structure may enhance the bioavailability and stability of pharmaceutical agents.
Industry: Industrial applications include its use in the production of specialty chemicals, coatings, and polymers. The compound’s stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The specific pathways affected by the compound depend on its chemical structure and the biological context. For example, it may modulate signaling pathways or metabolic processes.
Effects: The effects of the compound can range from inhibition or activation of specific enzymes to alterations in gene expression or cellular behavior.
相似化合物的比较
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other fluorinated organic molecules such as 1,1,1,4,4,4-Hexafluorobutane and 1,1,2,3,3,4-Hexafluorobutane
Uniqueness: The presence of the hexafluorobutane moiety linked to two benzene rings gives 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene unique chemical properties, such as increased stability and reactivity. These properties make it distinct from other fluorinated compounds and valuable for specific applications.
属性
CAS 编号 |
89185-53-5 |
|---|---|
分子式 |
C16H12F6 |
分子量 |
318.26 g/mol |
IUPAC 名称 |
(1,1,1,2,3,3-hexafluoro-4-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H12F6/c17-14(18,11-12-7-3-1-4-8-12)15(19,16(20,21)22)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI 键 |
DTOXIPGDFMHYGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C(F)(F)F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




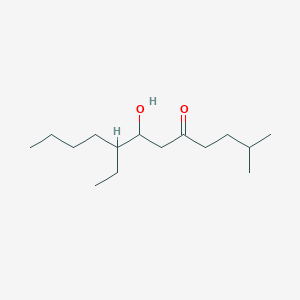
![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
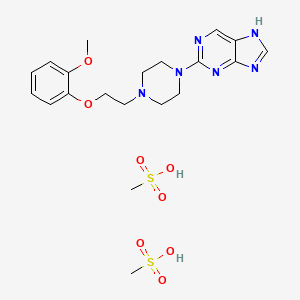
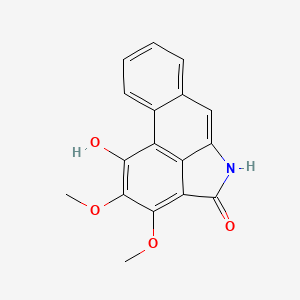
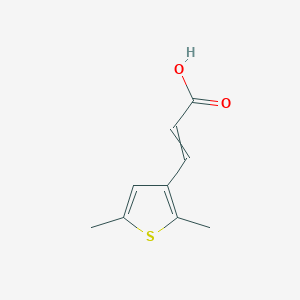
![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)

![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)

